2-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4S2/c1-30(26,27)17-8-9-18-19(12-17)29-21(23-18)24(13-16-3-2-10-28-16)20(25)11-14-4-6-15(22)7-5-14/h2-10,12H,11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFWLAAJFRLJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CO3)C(=O)CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methylsulfonyl Group: The benzo[d]thiazole intermediate is then sulfonylated using methylsulfonyl chloride under basic conditions.
Attachment of the Furan-2-ylmethyl Group: This step involves the alkylation of the sulfonylated benzo[d]thiazole with furan-2-ylmethyl bromide.
Coupling with 4-Fluorophenylacetic Acid: Finally, the compound is coupled with 4-fluorophenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for cost-effectiveness and yield. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability. Additionally, the use of automated reactors and purification systems would ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or sulfides, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines or sulfides.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide has been studied for its potential as a bioactive molecule. Its structural motifs are often found in compounds with antimicrobial, antifungal, and anticancer properties.
Medicine
The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 2-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide exerts its effects is largely dependent on its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the furan and benzo[d]thiazole moieties can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound can be contextualized against the following classes of analogs:
Benzothiazole-Based Acetamides
For example:
- N-(6-Arylbenzo[d]thiazole-2-yl)acetamides () demonstrated anti-inflammatory, analgesic, and antibacterial activities. Compound 5d (with a benzothiazole-thioacetamide hybrid) exhibited potent anti-inflammatory activity, while 5e showed superior analgesic effects .
Fluorophenyl and Halogen-Substituted Acetamides
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () features a dichlorophenyl group instead of fluorophenyl.
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () highlights the role of sulfonyl groups in stabilizing molecular conformations via intermolecular hydrogen bonds, a feature relevant to the target compound’s methylsulfonyl-benzothiazole moiety .
Furan-Containing Analogs
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () demonstrated anti-exudative activity comparable to diclofenac sodium. The furan ring’s electron-rich nature may contribute to π-π interactions in biological targets .
Triazole and Thiazole Hybrids
- S-Alkylated 1,2,4-triazoles () with fluorophenyl and sulfonyl groups exhibited tautomeric stability in the thione form, confirmed by IR and NMR. This stability may parallel the target compound’s conformational rigidity .
- Bis(azolyl)sulfonamidoacetamides () combined thiazole and sulfonamide groups, emphasizing the role of sulfonyl linkages in enhancing bioactivity .
Comparative Data Table
Key Research Findings and Implications
- Bioactivity Trends : Fluorophenyl and furan substituents in related compounds correlate with anti-inflammatory and anti-exudative activities, suggesting the target compound may share these properties .
- Structural Rigidity : The benzothiazole-thioacetamide framework (as in ) and tautomeric stability of triazoles () underscore the importance of rigid scaffolds in optimizing ligand-receptor interactions.
Biological Activity
The compound 2-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates a furan moiety, a benzo[d]thiazole ring, and a fluorophenyl group, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C17H18FNO4S
- Molecular Weight : 353.39 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and furan moieties. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups, such as fluorine, enhances the anticancer activity by improving the compound's interaction with cellular targets.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 1.5 | Induction of apoptosis |
| Compound B | MCF7 | 2.0 | Inhibition of cell cycle progression |
| Study Compound | Various | TBD | TBD |
Antimicrobial Activity
The benzothiazole scaffold is known for its broad-spectrum antimicrobial activity. Compounds similar to the study compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antimalarial Activity
Research has indicated that thiazole derivatives display antimalarial properties by inhibiting the growth of Plasmodium falciparum. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the thiazole ring can enhance potency while reducing toxicity to mammalian cells.
Case Studies
-
Thiazole Derivatives in Cancer Treatment
- A series of thiazole analogs were synthesized and tested for their anticancer activity against various tumor cell lines. The results showed that compounds with methylsulfonyl substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.
-
Antimicrobial Efficacy
- A study conducted on benzothiazole derivatives revealed that certain modifications led to increased antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of a fluorine atom was noted to significantly improve the antimicrobial properties.
-
Antimalarial Screening
- In vitro studies on thiazole-based compounds indicated promising results against chloroquine-sensitive strains of Plasmodium falciparum. The SAR analysis pointed out that smaller substituents at the para position of the phenyl ring contributed to higher antimalarial activity.
Q & A
Basic: What are the typical synthetic routes and characterization techniques for this compound?
Methodological Answer:
Synthesis involves multi-step reactions, starting with the formation of the benzo[d]thiazole core followed by functionalization. Key steps include:
- Thiazole ring construction via cyclization of thiourea derivatives or condensation reactions (e.g., Hantzsch thiazole synthesis) .
- Introduction of methylsulfonyl groups using sulfonating agents (e.g., methanesulfonyl chloride) under controlled pH and temperature .
- Acetamide linkage formation via nucleophilic substitution or coupling reactions (e.g., EDC/HOBt-mediated amidation) .
Characterization:
- Spectroscopic techniques : - and -NMR confirm substituent positions; IR identifies carbonyl (C=O) and sulfonyl (S=O) stretches .
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns .
- HPLC or TLC monitors reaction progress and purity .
Basic: How is the molecular structure of this compound elucidated?
Methodological Answer:
- X-ray crystallography provides precise bond lengths/angles, especially for the benzo[d]thiazole core and fluorophenyl orientation .
- Density Functional Theory (DFT) calculations predict electronic properties (e.g., fluorophenyl’s electron-withdrawing effects) and optimize 3D geometry .
- NOESY NMR clarifies spatial arrangements, such as the furan-methyl group’s proximity to the thiazole ring .
Basic: What is the hypothesized mechanism of action, and how do structural features influence bioactivity?
Methodological Answer:
- Mechanism : The compound likely inhibits enzymes (e.g., kinases) via sulfonyl and fluorophenyl groups interacting with ATP-binding pockets. The benzo[d]thiazole core may intercalate DNA or disrupt protein-protein interactions .
- Structure-Activity Relationship (SAR) :
- Fluorophenyl : Enhances lipophilicity and target affinity via hydrophobic/π-π interactions .
- Methylsulfonyl : Stabilizes hydrogen bonds with catalytic residues (e.g., in kinases) .
- Furan-methyl : Modulates solubility and bioavailability .
Advanced: How can researchers resolve discrepancies in reaction outcomes (e.g., unexpected sulfoxide byproducts)?
Methodological Answer:
- Controlled oxidation : Use mild oxidizing agents (e.g., ) to prevent over-oxidation of thioether to sulfone .
- Reaction monitoring : Real-time MS or -NMR tracks intermediates, ensuring selective product formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize reactive intermediates and reduce side reactions .
Advanced: What strategies optimize pharmacological properties (e.g., bioavailability, selectivity)?
Methodological Answer:
- Prodrug design : Introduce ester groups on the furan ring to enhance membrane permeability, with enzymatic hydrolysis releasing the active form .
- Isosteric replacement : Replace methylsulfonyl with sulfonamide to improve solubility without sacrificing target affinity .
- Co-crystallization studies : Identify key binding motifs (e.g., fluorophenyl’s role in kinase inhibition) to guide rational modifications .
Advanced: How can target selectivity be validated to minimize off-target effects?
Methodological Answer:
- Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to assess inhibition across 300+ kinases, identifying off-target hits .
- CRISPR-Cas9 knockout models : Validate target dependency in cellular assays (e.g., apoptosis rescue in knockout vs. wild-type cells) .
- Molecular dynamics simulations : Predict binding stability and competing interactions (e.g., furan-methyl steric clashes) .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
Methodological Answer:
- Sensitive functional groups : Protect sulfonyl groups during coupling steps using tert-butyl dimethylsilyl (TBDMS) ethers .
- Purification hurdles : Employ flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) to separate polar byproducts .
- Batch variability : Implement QC protocols (e.g., -NMR purity checks) for consistency .
Advanced: How to reconcile in vitro potency (e.g., nM IC50) with poor in vivo efficacy?
Methodological Answer:
- Metabolic stability assays : Use liver microsomes to identify rapid clearance (e.g., furan oxidation) and modify vulnerable sites .
- Formulation optimization : Encapsulate in PEGylated liposomes to prolong half-life and improve tissue distribution .
- Pharmacokinetic modeling : Correlate C and AUC with efficacy endpoints to adjust dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
